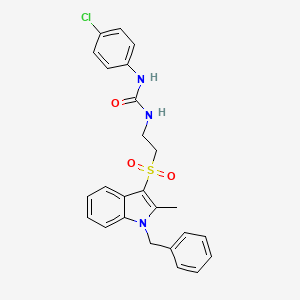
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine carboxylates and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate may have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cell-based assays, it has been shown to induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. In animal studies, it has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
Advantages And Limitations For Lab Experiments
One of the primary advantages of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is its unique structure, which makes it an ideal starting point for the design of new compounds. Additionally, its ability to inhibit HDACs makes it a promising candidate for the development of new cancer therapies. However, one limitation of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is the development of new compounds based on the structure of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate that can target specific biological pathways. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate and its potential applications in the treatment of cancer and other diseases. Finally, the optimization of the synthesis method of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate may lead to improvements in yield and purity, making it easier to work with in lab experiments.
Conclusion
In conclusion, Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is a promising compound that has potential applications in medicinal chemistry. Its unique structure and ability to inhibit HDACs make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate involves a multi-step process that starts with the reaction between 3,4-difluoroaniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, esterification, and methylation, to yield the final product. The synthesis method of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One of the primary areas of research has been its use as a scaffold for the development of new drugs. The unique structure of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate makes it an ideal starting point for the design of new compounds that can target specific biological pathways.
properties
IUPAC Name |
methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)8-2-3-9(13)10(14)5-8/h2-3,5,7H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKIKHWPEKWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)